molecular formula C31H61IO6Si3 B1507998 2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde

2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde

Cat. No.: B1507998
M. Wt: 741 g/mol
InChI Key: ODVGUSYWRNAPQX-CPPJESTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde is a complex organic compound characterized by multiple functional groups, including silyl ethers, an iodopropenyl group, and an acetaldehyde moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde typically involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl (TBS) groups, the introduction of the iodopropenyl group, and the formation of the pyran ring system. Each step requires specific reaction conditions, such as the use of protecting groups, specific solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The iodopropenyl group can be reduced to form the corresponding alkane.

    Substitution: The iodopropenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common nucleophiles include sodium azide (NaN3) and thiols.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biology

The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

Medicine

Industry

In the chemical industry, this compound could be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, the aldehyde group could form covalent bonds with nucleophilic sites on proteins, while the silyl ether groups could influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]methanol
  • **2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]carboxylic acid

Uniqueness

The presence of multiple silyl ether groups and the iodopropenyl group makes this compound unique compared to its analogs

Properties

Molecular Formula

C31H61IO6Si3

Molecular Weight

741 g/mol

IUPAC Name

2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde

InChI

InChI=1S/C31H61IO6Si3/c1-29(2,3)39(10,11)36-24(18-20-32)26-28(38-41(14,15)31(7,8)9)27(37-40(12,13)30(4,5)6)25-23(35-26)17-16-22(34-25)19-21-33/h18,20-28H,16-17,19H2,1-15H3/b20-18+/t22-,23+,24+,25+,26+,27+,28-/m1/s1

InChI Key

ODVGUSYWRNAPQX-CPPJESTFSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@@H]2[C@H](CC[C@@H](O2)CC=O)O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[C@H](/C=C/I)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C2C(CCC(O2)CC=O)OC(C1O[Si](C)(C)C(C)(C)C)C(C=CI)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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